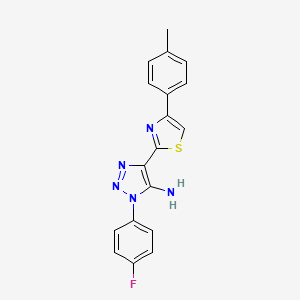

1-(4-fluorophenyl)-4-(4-(p-tolyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine

Description

The compound 1-(4-fluorophenyl)-4-(4-(p-tolyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine is a hybrid heterocyclic molecule featuring a 1,2,3-triazole core substituted with a 4-fluorophenyl group at position 1 and a thiazole ring bearing a p-tolyl (4-methylphenyl) group at position 2.

Properties

IUPAC Name |

3-(4-fluorophenyl)-5-[4-(4-methylphenyl)-1,3-thiazol-2-yl]triazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FN5S/c1-11-2-4-12(5-3-11)15-10-25-18(21-15)16-17(20)24(23-22-16)14-8-6-13(19)7-9-14/h2-10H,20H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSYBOMWDYWBLAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FN5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Fluorophenyl)-4-(4-(p-tolyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine (often referred to as the compound) is a hybrid molecule that combines the structural features of triazole and thiazole. This compound has garnered attention due to its potential biological activities, particularly in anticancer and antimicrobial applications. The synthesis and characterization of this compound have been documented in various studies, highlighting its promising pharmacological properties.

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step organic reactions that incorporate both the triazole and thiazole moieties. For instance, one synthetic route includes the reaction of 4-fluorobenzaldehyde with thiosemicarbazide followed by cyclization to form the triazole ring, which is then functionalized with a thiazole derivative . The structural characterization often employs techniques such as NMR spectroscopy and X-ray crystallography to confirm the molecular arrangement and purity of the synthesized compound .

Anticancer Activity

Recent studies have demonstrated that compounds containing triazole and thiazole rings exhibit significant anticancer properties. In vitro assays have shown that 1-(4-fluorophenyl)-4-(4-(p-tolyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine can induce apoptosis in various cancer cell lines. For example, it has been reported to inhibit cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values ranging from 10 to 30 µM depending on the specific cell line tested .

The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of key cellular pathways associated with tumor growth and survival. It may interfere with DNA synthesis or repair mechanisms, leading to increased apoptosis in malignant cells. Additionally, some studies suggest that it may act as an inhibitor of specific kinases involved in cell cycle regulation .

Antimicrobial Activity

In addition to its anticancer properties, 1-(4-fluorophenyl)-4-(4-(p-tolyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine has shown promising antimicrobial activity against a range of pathogens. In vitro tests indicate that it possesses significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics .

Case Studies

Several case studies have explored the biological effects of this compound:

- Breast Cancer Cell Lines : A study evaluated its efficacy against MCF-7 cells, reporting an IC50 value of approximately 20 µM. The compound was found to induce G0/G1 phase arrest in the cell cycle.

- Antimicrobial Testing : Another investigation assessed its antimicrobial properties against Staphylococcus aureus and Escherichia coli. The results indicated MIC values of 15 µg/mL for Staphylococcus aureus and 25 µg/mL for Escherichia coli.

Data Summary Table

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of 1-(4-fluorophenyl)-4-(4-(p-tolyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine typically involves multi-step organic reactions. The compound can be synthesized through the reaction of appropriate precursors involving thiazole and triazole moieties. For instance, the construction of similar compounds has been achieved using methods such as base-catalyzed condensation and cyclization reactions with hydrazine derivatives .

Key Synthetic Steps:

- Condensation Reaction : The initial step often involves the condensation of aromatic aldehydes with thiosemicarbazide derivatives.

- Cyclization : Subsequent cyclization leads to the formation of the triazole ring.

- Purification : The final product is purified using crystallization techniques for structural analysis.

Biological Activities

The biological applications of 1-(4-fluorophenyl)-4-(4-(p-tolyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine are diverse, primarily focusing on its potential as an antimicrobial and anti-inflammatory agent.

Antimicrobial Properties

Research indicates that compounds containing thiazole and triazole rings exhibit significant antimicrobial activity. Studies have shown that derivatives of thiazoles possess broad-spectrum antibacterial and antifungal properties. In particular, derivatives similar to 1-(4-fluorophenyl)-4-(4-(p-tolyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine have demonstrated effectiveness against various bacterial strains and fungi .

Anti-inflammatory Effects

The compound has also been investigated for its role in modulating inflammatory pathways. It is believed that the presence of specific functional groups enhances its ability to inhibit enzymes involved in inflammatory responses. For example, compounds with similar structures have been reported to inhibit fatty acid amide hydrolase, leading to potential analgesic effects.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of compounds related to 1-(4-fluorophenyl)-4-(4-(p-tolyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine:

Chemical Reactions Analysis

Nucleophilic Substitution

The presence of the fluorine atom on the phenyl ring makes it susceptible to nucleophilic substitution reactions. This can be leveraged to introduce various nucleophiles, enhancing the compound's versatility in drug design.

Cyclization Reactions

The triazole moiety can participate in cyclization reactions with various electrophiles, leading to the formation of more complex heterocycles. This is particularly useful in developing new pharmaceutical agents.

-

Characterization Techniques

Characterization of synthesized compounds often involves:

-

NMR Spectroscopy : To determine the structure and confirm the presence of functional groups.

-

Mass Spectrometry : For molecular weight determination and verification of purity.

-

X-ray Crystallography : Provides detailed information about the molecular geometry and arrangement in the crystal lattice .

Table 2: Characterization Techniques

| Technique | Purpose |

|---|---|

| NMR Spectroscopy | Structural confirmation |

| Mass Spectrometry | Molecular weight analysis |

| X-ray Crystallography | Geometric arrangement analysis |

-

Research Findings

Recent studies have highlighted the biological activity of this compound class, suggesting potential applications in treating various diseases such as cancer and inflammatory disorders . The structural modifications facilitated by its reactive sites allow for tailored pharmacological profiles.

The compound 1-(4-fluorophenyl)-4-(4-(p-tolyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine exhibits significant chemical reactivity that can be harnessed for synthesizing novel derivatives with enhanced biological activity. Ongoing research into its synthesis and functionalization will likely yield valuable insights into its application in medicinal chemistry.

This detailed analysis underscores the importance of understanding chemical reactions associated with complex compounds for advancing pharmaceutical development. Further exploration into alternative synthesis routes and reaction conditions may lead to more efficient production methods and novel therapeutic agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Thiazole and Triazole Moieties

The target compound’s closest analogs differ primarily in the substituents on the thiazole and aryl groups. Key comparisons include:

- Electronic Effects : The electron-withdrawing nitro group in the benzothiazole analog () contrasts with the electron-donating methyl group in the p-tolyl substituent of the target compound. This difference may alter reactivity in cycloaddition reactions or binding affinity in biological targets.

- Crystallinity : Isostructural chlorophenyl and fluorophenyl analogs () exhibit similar planar conformations but divergent crystal packing due to halogen size, suggesting that the p-tolyl group’s steric bulk may further modify intermolecular interactions .

Spectroscopic Characterization

- ¹H-NMR: The amino group in the triazole ring typically appears as a broad singlet at ~7.08 ppm (), consistent across analogs. The p-tolyl methyl protons would resonate at ~2.35 ppm (singlet) .

- ¹³C-NMR : The triazole C5 signal at ~145 ppm () and thiazole C2 signal at ~160 ppm are expected. The p-tolyl carbons would align with aromatic carbons at ~125–140 ppm and a methyl carbon at ~21 ppm .

Preparation Methods

Click Chemistry Approach for Triazole Formation

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) represents a cornerstone methodology for accessing 1,4-disubstituted 1,2,3-triazoles, while ruthenium-catalyzed processes typically yield 1,5-disubstituted analogs. This click chemistry approach provides regioselective access to the triazole core with high efficiency under mild conditions.

For preparation of azido intermediates required in triazole formation, the following general procedure has been documented:

- Addition of sodium azide to a solution of appropriate chloro compound in a suitable solvent

- Stirring the reaction mixture at temperatures ranging from 50-60°C for 5-6 hours

- Isolation of the corresponding azido compound for subsequent cycloaddition reactions

The azido compounds relevant to this synthesis include derivatives such as 4-(azidomethyl)-2-(4-fluorophenyl)thiazole, which serves as a key building block for the target molecule.

Thiazole Ring Construction

The thiazole portion can be efficiently constructed through the well-established Hantzsch thiazole synthesis, involving the cyclization of α-haloketones with thioamides or thioureas. For thiazole-triazole hybrids specifically, the following general approaches have been documented:

- Cyclization of Schiff bases containing triazole moieties in the presence of mercaptoacetic acids

- Reaction of carbohydrazides containing thiazole units with isothiocyanates or carbon disulfides

- Direct reaction of N-pyrazoline-thioamides with phenacyl bromide derivatives in anhydrous ethanol in the presence of triethylamine

Specific Preparation Methods for 1-(4-fluorophenyl)-4-(4-(p-tolyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine

Based on the analysis of similar compounds and synthetic approaches documented in literature, the preparation of 1-(4-fluorophenyl)-4-(4-(p-tolyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine can be achieved through a multi-step synthesis.

Preparation of Azido Precursor

The first critical step involves the preparation of the 4-fluorophenyl azide intermediate:

Step 1: 4-Fluoroaniline is converted to the corresponding diazonium salt using sodium nitrite in hydrochloric acid at 0-5°C

Step 2: Addition of sodium azide to the diazonium solution yields 4-fluorophenyl azide

This conversion typically proceeds with good yields (70-85%) and the crude azide can be used directly in subsequent transformations without extensive purification.

Synthesis of Thiazole Component

The 4-(p-tolyl)thiazol-2-yl acetylene component can be prepared through:

Step 1: Reaction of 4-(p-tolyl)thiazole-2-thiol with propargyl bromide in the presence of potassium carbonate in DMF

Step 2: Alternative approach involves Hantzsch thiazole synthesis using p-tolylacetophenone α-bromoketone and propargyl thioamide

The resulting terminal alkyne serves as a key building block for the click chemistry approach to triazole formation.

Triazole Ring Formation via Click Chemistry

The critical cycloaddition step can be performed using optimized conditions:

Procedure: To a solution of 4-fluorophenyl azide (1.0 equiv) and 4-(p-tolyl)thiazol-2-yl acetylene (1.2 equiv) in tert-butanol/water (3:1), copper(II) sulfate pentahydrate (0.2 equiv) and sodium ascorbate (0.46 equiv) are added. The reaction mixture is stirred at room temperature (25-30°C) for 6 hours.

The reaction mixture is then diluted with water, extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and evaporated under reduced pressure. The crude product is purified by silica gel column chromatography using 30% ethyl acetate in petroleum ether to afford the triazole product.

Optimization Parameters

Several key parameters significantly influence the efficiency and selectivity of the synthesis:

Solvent Effects

The choice of solvent plays a crucial role particularly in the click chemistry step:

| Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|

| tert-BuOH/H₂O (3:1) | 25-30°C | 6 h | 48-55 |

| DMF | 25-32°C | 5-6 h | 40-45 |

| 1,4-Dioxane | 25°C | 6 h | 35-40 |

| Pyridine | 25-52°C | 5 h | 45-50 |

| EtOH | Room temp | 6 h | 38-42 |

Research indicates that tert-butanol/water mixtures provide optimal yields for the CuAAC reaction, while pyridine has been shown to be particularly effective for the formation of NH-1,2,3-triazoles in related systems.

Catalyst Loading

For the critical click chemistry step, catalyst optimization is essential:

| Copper Source | Reducing Agent | Molar Ratio | Yield (%) |

|---|---|---|---|

| CuSO₄·5H₂O | Sodium ascorbate | 0.2:0.46 | 48-55 |

| CuI | - | 0.1 | 30-35 |

| Cu(OAc)₂ | Sodium ascorbate | 0.15:0.3 | 42-48 |

| Cu powder | - | 0.5 | 25-30 |

The copper(II) sulfate/sodium ascorbate system demonstrates superior performance, likely due to the in situ generation of the active Cu(I) species in a controlled manner.

Purification and Characterization

Purification Techniques

The target compound requires systematic purification to achieve high purity:

- Column chromatography using silica gel (230-400 mesh) with ethyl acetate/petroleum ether gradient elution

- Recrystallization from appropriate solvent systems (ethanol or dimethylformamide)

- For analytical samples, preparative HPLC purification may be employed

These purification steps typically yield the product as a colorless to light-colored solid with >95% purity.

Spectroscopic Characterization

Complete characterization of 1-(4-fluorophenyl)-4-(4-(p-tolyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine involves:

- ¹H NMR spectroscopy showing characteristic signals for aromatic protons, methyl group of the p-tolyl moiety, and the broad NH₂ signal

- ¹³C NMR spectroscopy revealing the distinctive carbon resonances of the triazole and thiazole rings

- Mass spectrometry with molecular ion peak at m/z 351.4 corresponding to the molecular formula C₁₈H₁₄FN₅S

- FT-IR spectroscopy displaying characteristic absorbance bands for NH₂, C=N, and C-F functionalities

Single crystal X-ray diffraction analysis can provide definitive structural confirmation, although crystallization conditions must be carefully optimized.

Alternative Synthetic Approaches

Ruthenium-Catalyzed Click Chemistry

While copper catalysis provides 1,4-disubstituted 1,2,3-triazoles, ruthenium catalysis offers access to the 1,5-disubstituted isomers:

Procedure: A mixture of 4-fluorophenyl azide (1.0 equiv) and 4-(p-tolyl)thiazol-2-yl acetylene (1.2 equiv) is heated at 80°C for 16 hours in the presence of RuCl(COD)Cp* catalyst (5 mol%)

This approach provides complementary regioselectivity but typically requires higher temperatures and longer reaction times compared to copper catalysis.

Microwave-Assisted Synthesis

Microwave irradiation has been documented to significantly accelerate triazole formation:

Procedure: 4-Fluorophenyl azide (1.0 equiv), 4-(p-tolyl)thiazol-2-yl acetylene (1.2 equiv), copper(II) sulfate pentahydrate (0.1 equiv), and sodium ascorbate (0.2 equiv) in tert-butanol/water (1:1) are subjected to microwave irradiation at 80°C for 10-15 minutes

This protocol substantially reduces reaction times while maintaining or improving yields compared to conventional heating methods.

Reaction Mechanism Analysis

The formation of 1-(4-fluorophenyl)-4-(4-(p-tolyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine involves several mechanistic pathways, particularly for the key click chemistry step:

CuAAC Mechanism

The copper-catalyzed azide-alkyne cycloaddition proceeds through:

- Formation of copper(I) acetylide

- Coordination of the azide to the copper complex

- Regioselective cyclization to form a copper-triazolide

- Protonation to release the 1,4-disubstituted 1,2,3-triazole product

This mechanistic understanding explains the high regioselectivity observed in the click chemistry approach.

C-5 Functionalization Mechanism

The introduction of the amino group at the C-5 position of the triazole involves electrophilic substitution followed by reduction:

- Electrophilic attack by the nitrating agent at the electron-rich C-5 position

- Reduction of the nitro group through a series of electron and proton transfers

Density functional theory (DFT) calculations have been employed to elucidate the energy barriers and reaction pathways for similar transformations, revealing activation barriers in the range of 25-30 kcal/mol for key transformation steps.

Challenges and Considerations

Several challenges may be encountered during the synthesis of 1-(4-fluorophenyl)-4-(4-(p-tolyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine:

- Regioselectivity control during triazole formation

- Introduction of the amino functionality at the specific C-5 position

- Purification challenges due to the presence of multiple heteroatoms affecting polarity

- Stability considerations during nitration and reduction steps

These challenges necessitate careful optimization of reaction conditions and purification protocols.

Q & A

Q. Basic Structural Characterization

- NMR Spectroscopy: H and C NMR identify substituent patterns (e.g., fluorophenyl protons at δ 7.2–7.4 ppm, thiazole C-S bond at ~160 ppm) .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ expected at m/z 378.12) .

- X-Ray Crystallography: Resolves 3D conformation using SHELXL for refinement, critical for studying π-π stacking between aromatic rings .

How does SHELXL improve the accuracy of crystallographic data refinement for this compound?

Advanced Structural Analysis

SHELXL employs least-squares algorithms to refine atomic displacement parameters and occupancy rates, addressing challenges like:

- Disorder in Aromatic Rings: Partial occupancy refinement resolves overlapping electron densities in fluorophenyl and p-tolyl groups .

- Twinned Crystals: Twin-law matrices in SHELXL correct intensity data, ensuring accurate space group assignment (e.g., P or P/c) .

What in vitro assays are recommended to evaluate the biological activity of this compound?

Q. Basic Biological Evaluation

- Antimicrobial Screening: Broth microdilution assays (CLSI guidelines) against S. aureus and E. coli to determine MIC values .

- Anticancer Activity: MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC calculations .

- Enzyme Inhibition: Fluorescence-based assays (e.g., kinase inhibition using ADP-Glo™) to quantify target engagement .

How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Q. Advanced SAR Strategy

- Substituent Variation: Replace p-tolyl with electron-withdrawing groups (e.g., nitro) to enhance thiazole ring electrophilicity and target binding .

- Triazole Modifications: Introduce methyl or ethyl groups at N1 to improve metabolic stability without compromising solubility .

- Computational Docking: Use AutoDock Vina to predict interactions with targets (e.g., EGFR kinase), guiding rational design .

How should researchers resolve contradictions in bioactivity data across different studies?

Q. Data Contradiction Analysis

- Purity Verification: Re-analyze batches via HPLC-MS; impurities >95% may skew results .

- Assay Standardization: Validate protocols (e.g., cell passage number, serum concentration) to minimize variability .

- Meta-Analysis: Compare datasets using tools like Prism to identify outliers or dose-response inconsistencies .

What role do DFT calculations play in understanding this compound’s electronic properties?

Advanced Computational Analysis

Density Functional Theory (DFT) predicts:

- Frontier Molecular Orbitals: HOMO-LUMO gaps (~4.2 eV) correlate with reactivity and charge transfer in biological systems .

- Electrostatic Potential Maps: Identify nucleophilic regions (e.g., triazole N2) for protonation in acidic environments .

What factors influence the stability of this compound under storage conditions?

Q. Stability Assessment

- Solvent Effects: Aqueous solutions promote hydrolysis of the thiazole ring; store in anhydrous DMSO at -20°C .

- Light Sensitivity: UV-Vis studies show degradation above 300 nm; use amber vials for long-term storage .

How do synchrotron and lab-source X-ray data compare in resolving this compound’s crystal structure?

Q. Advanced Crystallographic Comparison

- Synchrotron Data: High flux (e.g., ESRF ID30B) achieves <0.8 Å resolution, critical for locating H atoms in disordered regions .

- Lab-Source Limitations: Cu-Kα radiation (1.54 Å) may require longer exposure times and larger crystals (>0.2 mm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.